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Compound of Interest

cis-2-Methyltetrahydropyran-4-
Compound Name:
amine HCI

Cat. No.: B14881479

Get Quote

Executive Summary & Scaffold Analysis

cis-2-Methyltetrahydropyran-4-amine HCI (CAS: 827046-87-7 / 2752128-01-9) is a high-
value building block in modern drug discovery.[1][2] It is frequently employed to replace
cyclohexyl or piperidinyl amines to modulate lipophilicity (LogD) and metabolic stability.

Stereochemical Rationale

The "cis" designation implies a 1,3-relationship (relative to the carbon skeleton) where both the
C2-Methyl and C4-Amine groups occupy equatorial positions in the lowest-energy chair
conformer.[1][2]

e Thermodynamic Stability: The cis-(e,e) conformer is significantly more stable than the trans-
(a,e) conformer.[1][2]

» Design Advantage: This locks the amine vector into a predictable orientation, crucial for
structure-based drug design (SBDD) in kinase and GPCR targets.[2]

Physicochemical Profile
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Property Value Implication for Synthesis

Stoichiometry calculations

Molecular Weight 151.63 g/mol (HCI salt)
must account for HCI.[1][2]
Volatile as a free base; handle
Free Base MW 115.17 g/mol ) )
salt until reaction.
o ) Store in desiccator; weigh
Hygroscopicity Moderate to High ]
quickly.
o Requires strong buffering or
pKa (Conj. Acid) ~10.5 (Est.)[2]

excess base in couplings.

Handling & Free-Basing Strategy

The HCI salt is stable but non-nucleophilic.[1][2] For reactions requiring a free amine (e.qg.,
SNAr, Nucleophilic Acyl Substitution), you must neutralize the salt.[2]

Protocol A: In-Situ Neutralization (Recommended)

Context: Best for small-scale discovery chemistry (<1 g) to avoid loss of the volatile free amine.

[11[2]
e Suspend the amine HCI salt in the reaction solvent (DCM, DMF, or THF).[2]
e Add 3.0 equivalents of DIPEA (Diisopropylethylamine) or TEA (Triethylamine).[2]

 Stir for 5-10 minutes at room temperature (RT) to ensure complete dissociation before

adding the electrophile.

Protocol B: Bulk Free-Basing (Scale-Up >10 g)

Context: Required when non-basic conditions are strictly necessary or when using acid-
sensitive electrophiles.[1][2]

e Dissolve amine HCI in minimal water (10 mL/qg).

e Cool to 0°C. Add 4M NaOH until pH > 12.
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o Extract exhaustively with 2-MeTHF (preferred over DCM for environmental/safety reasons).

[1][2]
e Dry organic layer over Na2SOa.

« Critical: Do not concentrate to dryness under high vacuum, as the free amine is volatile.
Concentrate to a defined volume and use as a solution.

Reaction Protocols
Workflow Visualization: Reaction Decision Tree

The following diagram illustrates the logical flow for selecting the optimal protocol based on

your electrophile.

Start: cis-2-Methyltetrahydropyran-4-amine HCI

Identify Electrophile

Acylation lSubstitution

Carboxylic Acid Halo-Heterocycle Aldehyde/Ketone
(R-COOH) (Ar-CI/F) (R-CHO)

Protocol 1: HATU Amide Coupling Protocol 2: SNAr Displacement Protocol 3: Reductive Amination

(High Yield, mild) (For Kinase Cores) (STAB Conditions)

Click to download full resolution via product page

Caption: Decision matrix for selecting synthesis pathways based on electrophile type.

Protocol 1: Amide Coupling (HATU Method)
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Application: Attaching the amine to a drug scaffold (e.g., Proline derivative, Benzoic acid).[2]
Mechanism: Activation of carboxylate followed by nucleophilic acyl substitution.

Materials:

Carboxylic Acid substrate (1.0 equiv)[2][3]

cis-2-Methyltetrahydropyran-4-amine HCI (1.1 equiv)[1][2]

HATU (1.2 equiv)[1][2]

DIPEA (3.5 equiv)[1][2]

DMF (anhydrous, 10 mL/mmol)[2]

Step-by-Step:

Activation: In a dried vial, dissolve the Carboxylic Acid and HATU in DMF. Stir for 5 minutes
at RT. Note: The solution usually turns yellow.

o Neutralization: In a separate vial, dissolve the Amine HCI salt in minimal DMF and add the
DIPEA.

o Addition: Add the amine/base solution to the activated acid mixture dropwise.
e Reaction: Stir at RT for 2—4 hours. Monitor by LC-MS.[1][2]

e Work-up: Dilute with EtOAc. Wash with sat. NaHCOs (2x), water (1x), and brine (1x).[2] Dry
over NazS0a.

 Purification: Flash chromatography (typically 0-10% MeOH in DCM).[1][2]

Expert Insight: If the reaction is sluggish, switch to 2-MeTHF as solvent and heat to 50°C. DMF
can sometimes retard the reaction due to hydrogen bonding with the amine.[1][2]

Protocol 2: SNAr Reaction (Nucleophilic Aromatic
Substitution)
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Application: Synthesis of Kinase Inhibitors (e.g., reacting with 4-chloropyrimidine or 6-
chloropurine).[1][2] Reference: Adapted from cis-aminopurine synthesis methodologies [1].

Materials:

Heteroaryl Chloride (1.0 equiv)[2]

cis-2-Methyltetrahydropyran-4-amine HCI (1.2 equiv)[1][2]

DIPEA (3.0 equiv) or K2COs (2.5 equiv)[2]

Solvent: n-Butanol (for thermal) or DMSO (for microwave)[1][2]
Step-by-Step:
o Preparation: Charge the Heteroaryl Chloride and Amine HCI salt into a reaction vessel.
o Solvent/Base: Add n-Butanol (concentration 0.5 M) and DIPEA.
e Thermal Cycle: Heat to 90-110°C for 12—16 hours.
o Optimization: If using microwave, heat to 120°C for 30—-60 mins in DMSO.
o Work-up:
o For n-Butanol: Concentrate directly under reduced pressure.
o For DMSO: Precipitate by pouring into water, or extract with EtOAc.[2]

 Purification: These products often crystallize. Triturate with cold diethyl ether or pentane
before resorting to chromatography.

Critical Control Point: Ensure the stereochemistry is maintained. SNAr conditions are generally
safe, but extreme basicity at >140°C could theoretically risk epimerization if the alpha-proton is
acidic (unlikely here, but good practice to monitor).[2]

Protocol 3: Reductive Amination

Application: Installing alkyl linkers or modifying solubility.
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Materials:

Aldehyde/Ketone (1.0 equiv)[2]

cis-2-Methyltetrahydropyran-4-amine HCI (1.1 equiv)[1][2]

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1][2]

Acetic Acid (catalytic, 1-2 drops)[1][2]

DCM or DCE (10 mL/mmol)[2]

Step-by-Step:

Imine Formation: Mix Aldehyde, Amine HCI, and DIPEA (1.1 equiv) in DCM. Stir for 30 mins.

o Note: Adding DIPEA is crucial here to free the amine for imine formation.

Acidification: Add Acetic Acid (pH should be ~5-6).

Reduction: Add STAB in one portion.

Reaction: Stir at RT overnight (12-16h).

Quench: Quench with sat. NaHCOs. Stir vigorously for 15 mins until gas evolution ceases.

Extraction: Extract with DCM.

Analytical Data & Validation

When validating the synthesized product, specific NMR signals confirm the cis-stereochemistry.

[1][]
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Nucleus Signal (Approx.)[2][3]1[4][5] Interpretation

Axial coupling constants (J ~11
1H NMR C2-H (Multiplet, ~3.4 ppm) Hz) indicate equatorial Methyl.
[11[2]

Large axial-axial splitting
1H NMR C4-H (Multiplet, ~2.8 ppm) confirms equatorial Amine.[1]
[2]

Chemical shift is distinct from
13C NMR C2-Me (=21 ppm) _
trans-isomer (~18 ppm).[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14881479?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

